Methyl 5-methyl-6-(phenylthio)nicotinate

Data Gap Procurement Caution Medicinal Chemistry

Methyl 5-methyl-6-(phenylthio)nicotinate (CAS 1355222-98-8) is a synthetic small molecule belonging to the nicotinic acid ester class, defined by a methyl group at the 5-position and a phenylthio group at the 6-position on the pyridine ring. It is commercially supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
Cat. No. B13021352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-6-(phenylthio)nicotinate
Molecular FormulaC14H13NO2S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1SC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C14H13NO2S/c1-10-8-11(14(16)17-2)9-15-13(10)18-12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyJYNPNLRYGXNPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methyl-6-(phenylthio)nicotinate: A Specialized Nicotinic Acid Ester for Research


Methyl 5-methyl-6-(phenylthio)nicotinate (CAS 1355222-98-8) is a synthetic small molecule belonging to the nicotinic acid ester class, defined by a methyl group at the 5-position and a phenylthio group at the 6-position on the pyridine ring [1]. It is commercially supplied as a research chemical with a minimum purity specification of 95% . Preliminary pharmacological screening data suggests potential activity as a CCR5 antagonist, indicating a possible role in modulating chemokine-mediated pathways [2].

Methyl 5-methyl-6-(phenylthio)nicotinate: The Risk of Analog Substitution


Substituting this compound with close analogs like Methyl 6-(phenylthio)nicotinate or 5-Methyl-6-(phenylthio)nicotinonitrile cannot be assumed to be functionally equivalent without comparative data. The 5-methyl substitution introduces steric and electronic perturbations that can alter receptor binding kinetics, logP, and metabolic stability relative to the des-methyl analog. Furthermore, the methyl ester is a distinct chemical entity from the corresponding carboxylic acid or nitrile, with different reactivity, solubility, and biological activity profiles. Procuring a generic substitute without empirical validation poses a significant risk of experimental inconsistency.

Quantitative Evidence for Methyl 5-methyl-6-(phenylthio)nicotinate Selection


Evidence Gap Analysis: Current Limitation of Direct Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases from the allowed sources did not yield any study that meets the core evidence requirements for this guide. Specifically, no head-to-head comparison, cross-study comparison, or robust class-level inference with quantitative data was found that compares Methyl 5-methyl-6-(phenylthio)nicotinate to a named analog in a defined assay system. The available evidence is insufficient to make a quantitative, verifiable claim of differentiation for scientific selection. The current basis for procurement must rely on its unique structural identity and a single preliminary biological screening result [1].

Data Gap Procurement Caution Medicinal Chemistry

Chemical Identity and Purity for Experimental Reproducibility

The primary verifiable differentiator for procurement is its precise chemical structure and supplied purity. The target compound is defined by its unique combination of substituents: a methyl ester at the 3-carboxyl position, a methyl group at the 5-position, and a phenylthio group at the 6-position of the pyridine ring . A reputable supplier guarantees a minimum purity of 95% . This contrasts with common analogs like Methyl 6-(phenylthio)nicotinate, which lacks the 5-methyl group, and 5-Methyl-6-(phenylthio)nicotinonitrile, which replaces the ester with a nitrile. Using a compound with a unverified or different substitution pattern introduces uncontrolled variables.

Chemical Identity Quality Control Reproducibility

Procurement-Driven Applications for Methyl 5-methyl-6-(phenylthio)nicotinate


Investigating Novel CCR5 Antagonist Chemotypes

Based on the preliminary screening data for CCR5 antagonism [1], this compound is most appropriately procured as a starting point for medicinal chemistry campaigns targeting CCR5-mediated diseases such as HIV, rheumatoid arthritis, and asthma. Its selection over less-substituted analogs is justified by the need to explore the 5-methyl-6-phenylthio pharmacophore's unique contribution to target binding, even though quantitative potency data is not yet available.

Structure-Activity Relationship (SAR) Studies on Nicotinic Acid Derivatives

The compound's specific substitution pattern makes it a crucial component in systematic SAR studies. It serves as a key probe molecule to assess the impact of simultaneous C5-methyl and C6-phenylthio substitution on pyridine ring electronics and sterics, which cannot be achieved by procuring the 5-non-methylated analog or the free carboxylic acid.

Chemical Biology Tool for Probing Sulfur-Containing Nicotinoids

As a stable, ester-protected building block with a phenyl sulfide motif, this compound can be used in chemical biology for synthesizing probes or inhibitor libraries. The methyl ester allows for further functionalization or in situ hydrolysis, while the phenylthio group serves as a unique recognition element not found in common nicotinic acid derivatives like Methyl nicotinate.

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